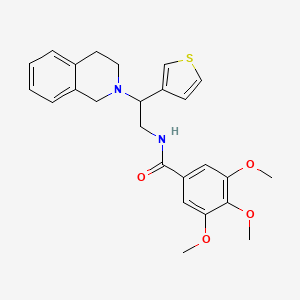

![molecular formula C12H17NO B2862300 4-[(Diethylamino)methyl]benzaldehyde CAS No. 82413-58-9](/img/structure/B2862300.png)

4-[(Diethylamino)methyl]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(Diethylamino)methyl]benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is used in Ehrlich and Kovac’s reagents to test indole . It is also used to prepare aldehydes from Grignard reagents .

Synthesis Analysis

The synthesis of this compound involves the use of Grignard reagents . It is also used in the preparation of trans-4-dimethylamino-4′-nitrostilbene .Molecular Structure Analysis

The molecular formula of this compound is C11H15NO . It has a molecular weight of 177.24 g/mol .Chemical Reactions Analysis

This compound forms colored condensation products (Schiff bases) with pyrroles and primary amines . It is also used in the synthesis of azo-azomethine dyes by condensation reaction .Physical And Chemical Properties Analysis

This compound has a density of 1.22 g/cm3 at 20.1 °C . It has a flash point of 164 °C and an ignition temperature of 445 °C . The melting point is 70.7 °C . It is practically insoluble in water, with a solubility of 0.8 g/l .Scientific Research Applications

Inhibition of Aldehyde Dehydrogenase

4-[(Diethylamino)methyl]benzaldehyde (DEAB) has been identified as a potent inhibitor of cytosolic aldehyde dehydrogenase (ALDH) in vitro. A study conducted on mice demonstrated that DEAB effectively inhibited ALDH in vivo without affecting the microsomal mixed function oxidase activity, as assessed by antipyrine clearance. This suggests potential applications of DEAB in the field of biochemistry and pharmacology, specifically in manipulating ALDH activity (Mahmoud et al., 1993).

Chemical Synthesis and Analysis

DEAB has been utilized in chemical synthesis processes. For instance, it has been used in the Meerwein alkylation of Ehrlich's Aldehyde, showing its versatility in organic synthesis (Froschauer et al., 2013). Additionally, DEAB serves as a derivatizing agent in the analysis of methoxyamine, a potential anti-cancer drug, using HPLC-UV methods (Liao et al., 2005).

Corrosion Inhibition

In the field of materials science, DEAB derivatives like 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) have been studied for their corrosion inhibition properties. DEABT demonstrated efficacy in preventing corrosion of aged 18 Ni 250 grade maraging steel in phosphoric acid, highlighting its potential application in corrosion science (Poornima et al., 2011).

Radiopharmaceutical Synthesis

DEAB has been used in the synthesis of radiopharmaceuticals. For instance, it played a role in the facile synthesis of a selective CB2 radioligand, indicating its utility in nuclear medicine and imaging (Gao et al., 2014).

Bromination Studies

Safety and Hazards

properties

IUPAC Name |

4-(diethylaminomethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-13(4-2)9-11-5-7-12(10-14)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQRWFHYALUBCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

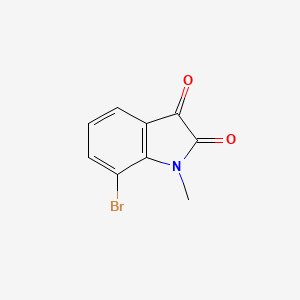

![N-(2,5-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2862219.png)

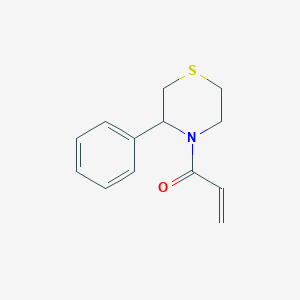

![2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2862221.png)

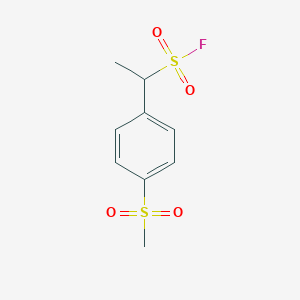

![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)

![6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one](/img/structure/B2862224.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2862231.png)

![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)

![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)

![N-(5-chloro-2-methoxyphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2862238.png)

![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)